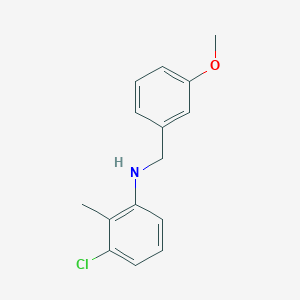![molecular formula C12H15N7O3 B5885026 6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5885026.png)
6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PNU-74654 and has been synthesized through different methods.
作用機序
The mechanism of action of 6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in cell growth and survival. This compound has also been shown to induce DNA damage and activate apoptotic pathways.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. It has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In addition, this compound has shown activity against various pathogens, including bacteria and viruses.
実験室実験の利点と制限
One of the advantages of using 6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. It also has activity against various pathogens, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for the research of 6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol. One of the directions is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to evaluate its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. In addition, further studies are needed to evaluate its toxicity and safety profile in preclinical models. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved bioavailability and pharmacokinetic properties.
Conclusion:
This compound is a chemical compound with potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives as therapeutic agents.
合成法
The synthesis of 6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol has been reported in the literature. One of the methods involves the reaction of 4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-ol with 3-bromo-5-chloropyridazine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
The potential applications of 6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol have been explored in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, it has been reported to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease. In infectious diseases, this compound has shown activity against various pathogens, including bacteria and viruses.
特性
IUPAC Name |
3-[[4-(methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O3/c1-13-10-14-11(19-4-6-21-7-5-19)16-12(15-10)22-9-3-2-8(20)17-18-9/h2-3H,4-7H2,1H3,(H,17,20)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEAYQNJEPAVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5884945.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5884960.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)




![4-chloro-N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5884999.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid](/img/structure/B5885001.png)

